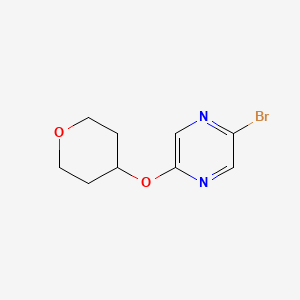
2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine (2B5TP) is a heterocyclic compound with a five-membered ring structure containing nitrogen, oxygen, and bromine atoms. It is a colorless, crystalline solid with a melting point of 140°C. 2B5TP has been widely studied due to its potential applications in a variety of fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
Synthesis of Novel Compounds
2-Bromo-5-(tetrahydro-pyran-4-yloxy)-pyrazine is an important precursor in the synthesis of various novel compounds. For example, it is used in the synthesis of iridium tetrazolate complexes with significant photophysical properties (Stagni et al., 2008). Additionally, it plays a role in creating diverse heterocyclic compounds, such as pyrazoles, with potential antiproliferative properties (Gomha et al., 2015).
Optoelectronic Materials
This compound is utilized in the synthesis of dipyrrolopyrazine (DPP) derivatives. These derivatives, due to their unique amination and optical properties, are considered promising for use in optoelectronic materials (Meti et al., 2017).
Medicinal Chemistry
In medicinal chemistry, it serves as a key component in synthesizing imidazo[1,2-a]pyrazine derivatives, which have shown various biological activities including uterine-relaxing and antibronchospastic properties (Sablayrolles et al., 1984).
Corrosion Inhibition
Research also indicates the potential application of this compound derivatives in corrosion inhibition. Studies using density functional theory and molecular dynamics simulation suggest that these derivatives could be effective corrosion inhibitors (Saha et al., 2016).
Material Science
In material science, derivatives of this compound are explored for their potential in forming supramolecular architectures. These structures are based on polybromide anions and exhibit unique self-assembly characteristics (Aragoni et al., 2005).
Electrochemical Applications
Electrochemical studies have been conducted on derivatives of this compound. These studies focus on kinetic and thermodynamic parameters of redox processes, which are essential for understanding their electrochemical properties (Rupar et al., 2018).
properties
IUPAC Name |
2-bromo-5-(oxan-4-yloxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-5-12-9(6-11-8)14-7-1-3-13-4-2-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPURXOAFBFRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


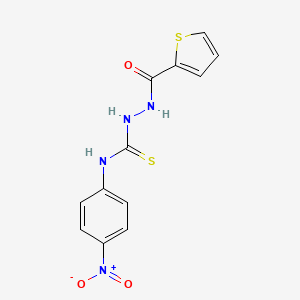
![4-[2-(Dibenzylamino)ethyl]aniline](/img/structure/B2641416.png)

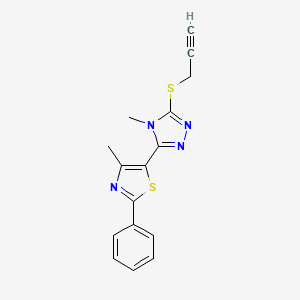
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)

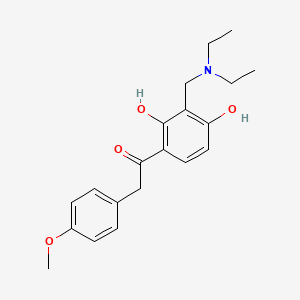
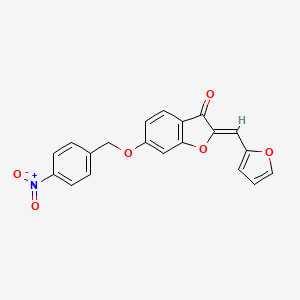

![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2641429.png)
![N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2641431.png)

